1,4-二苄基哌嗪

描述

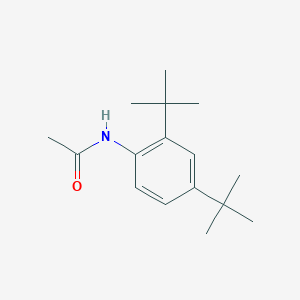

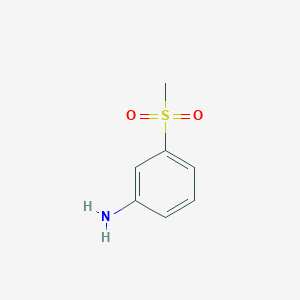

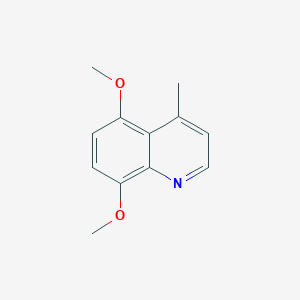

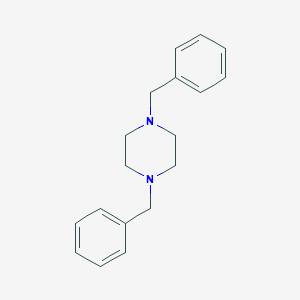

1,4-Dibenzylpiperazine is a chemical compound with the linear formula C18H22N2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is also known as DBZP or 1,4-bis(phenylmethyl)-piperazine . It is often found as a common impurity produced as a reaction byproduct during the synthesis of Benzylpiperazines (BZP), which are stimulant drugs that inhibit monoamine uptake .

Synthesis Analysis

The synthesis of 1,4-Dibenzylpiperazine can occur as a reaction byproduct during BZP synthesis, either because the reaction has been run at too high a temperature, or because an excess of benzyl chloride has been used .Molecular Structure Analysis

The molecular structure of 1,4-Dibenzylpiperazine consists of 18 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms, giving it a molecular weight of 266.389 . The structure allows for 4 freely rotating bonds .Physical And Chemical Properties Analysis

1,4-Dibenzylpiperazine is a white powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 376.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 83.9±0.3 cm3, a polar surface area of 6 Å2, and a molar volume of 245.2±3.0 cm3 .科学研究应用

癌细胞中的细胞抑制活性一项研究从新拟青霉菌中鉴定出 1,4-二乙酰-2,5-二苄基哌嗪衍生物。该化合物对几种癌细胞系显示出体外生长抑制活性,表现出细胞抑制(非细胞毒性)作用,表明有潜力开发成抗癌剂 (Eamvijarn 等人,2012 年)。

抗惊厥活性对 4-氨基苯甲酰胺(包括二苄基哌嗪衍生物)的研究已证明具有抗惊厥作用。对这些化合物对癫痫发作的疗效进行了评估,揭示了二苄基哌嗪衍生物作为抗惊厥剂的潜力 (Clark 等人,1984 年)。

抗可卡因活性已经研究了包括 1,4-二苄基哌嗪衍生物在内的 N,N-二苄基哌嗪对西格玛受体的亲和力和减轻可卡因诱发惊厥的潜力。这些发现表明在开发可卡因成瘾疗法中发挥作用 (Foster 等人,2003 年)。

抗肿瘤活性已经进行了 1-苄基-2,3-二氧哌嗪衍生物的合成和评估,一些化合物显示出有希望的体外和体内抗肿瘤活性。这些研究突出了二苄基哌嗪衍生物在癌症治疗中的潜力 (Hori 等人,1981 年)。

抑制剂合成二苄基哌嗪已被用于合成抑制剂,例如针对半胱氨酸蛋白酶钙蛋白酶的抑制剂。特定抑制剂的合成证明了二苄基哌嗪衍生物在药物开发中的多功能性 (Donkor 等人,2001 年)。

作用机制

安全和危害

1,4-Dibenzylpiperazine is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion, it is advised to rinse the mouth and call a poison center or doctor . It is also noted that this product should be considered hazardous until information to the contrary becomes available .

属性

IUPAC Name |

1,4-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUGLZQRXQQCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10899765 | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034-11-3 | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616774W5JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 1,4-Dibenzylpiperazine?

A1: The molecular formula of 1,4-Dibenzylpiperazine is C18H22N2, and its molecular weight is 266.38 g/mol. []

Q2: What is the spatial arrangement of the phenyl rings in 1,4-Dibenzylpiperazine?

A2: The phenyl rings in 1,4-Dibenzylpiperazine are not perfectly parallel and exhibit a dihedral angle of 1.3° relative to each other. []

Q3: What conformation does the piperazine ring adopt in 1,4-Dibenzylpiperazine?

A3: The central piperazine ring in 1,4-Dibenzylpiperazine adopts a chair conformation. []

Q4: What is a common byproduct of 1,4-Dibenzylpiperazine synthesis?

A4: A frequent byproduct during the synthesis of 1-Benzylpiperazine is 1,4-Dibenzylpiperazine. [, ]

Q5: Can you describe an efficient method for synthesizing symmetrical 1,4-Dibenzylpiperazines?

A5: Symmetrical 1,4-Dibenzylpiperazines can be synthesized through an in situ reaction using benzyl bromides and 2-Bromoethylamine hydrobromide. This reaction proceeds through the formation of intermediate benzylaziridines, which undergo dimerization to yield the final product. [, ]

Q6: How does the presence of N,N′-substituents affect the photo-oxidation of 2,5-Dibenzylpiperazine-3,6-diones?

A6: N,N′-substituents significantly influence the outcome of FeCl3-catalyzed photo-oxidation reactions in 2,5-Dibenzylpiperazine-3,6-diones. For example, benzoyl (2) and hydroxybenzyl (10) derivatives react differently, leading to the conclusion that the previously proposed structure of picroroccellin needs revision. [, ]

Q7: How does RuO4 react with 1,4-Dibenzylpiperazine and its oxygenated derivatives?

A7: RuO4 oxidizes 1,4-Dibenzylpiperazine, 1,4-Dibenzylpiperazin-2-one, 1,4-Dibenzylpiperazin-2,6-dione, and 1-benzoyl-4-benzylpiperazine by attacking both endocyclic and exocyclic (benzylic) aminic N-α-C-H bonds. This reaction results in various oxygenated products, including acyclic diformamides, benzaldehyde, and benzoic acid. []

Q8: What intermediates are involved in the RuO4-mediated oxidation of 1,4-Dibenzylpiperazine?

A8: The proposed mechanism for RuO4-mediated oxidation of 1,4-Dibenzylpiperazine involves the formation of endocyclic and exocyclic iminium cations and cyclic enamines. These enamines likely arise from the base-induced deprotonation of iminium cations when an N+-β-proton is available. []

Q9: Does 1,4-Dibenzylpiperazine exhibit any noteworthy biological activity?

A9: Research suggests that 1,4-Dibenzylpiperazines display anticocaine activity, highlighting their potential therapeutic value. []

Q10: How does the presence of 1,4-Dibenzylpiperazine in "party pills" impact their effects?

A10: While often present as an impurity alongside 1-Benzylpiperazine in “party pills,” 1,4-Dibenzylpiperazine displays behavioral effects more akin to 1-Benzylpiperazine, albeit with lower potency. This suggests it contributes to the overall effects of these formulations and might pose health risks. []

Q11: Are there any known fungal metabolites structurally related to 1,4-Dibenzylpiperazine?

A11: Yes, several fungal metabolites share structural similarities with 1,4-Dibenzylpiperazine. Examples include:

- (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, isolated from Aspergillus candidus KUFA0062 [] and Trichoderma reesei []

- 3,6-dibenzylpiperazine-2,5-dione, found in the broth of marine fungus Aspergillus sp. [, ]

- 3-benzyl-6-isobutylpiperazine-2,5-dione, another metabolite from Aspergillus sp. [, ]

Q12: What is the role of a cytochrome P450 enzyme in the biosynthesis of hancockiamides, a family of N-cinnamoylated piperazines?

A12: In the biosynthetic pathway of hancockiamides, the cytochrome P450 enzyme Hkm5 catalyzes the formation of a methylenedioxy bridge, a crucial step in their structural assembly. []

Q13: Can 1,4-Dibenzylpiperazine act as a ligand in copper(I) complexes?

A13: Yes, 1,4-Dibenzylpiperazine can function as a ligand in copper(I) complexes. For instance, (CuI)2(1,4-Dibenzylpiperazine) forms a 3-coordinate polymeric structure that readily reacts with various gaseous amines and sulfides. Notably, this complex is non-emissive in its unreacted state but generates a luminescent cubane species upon piperazine replacement. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。